N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and hydrazone linkages, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction: The hydrazone linkage can be reduced to form corresponding amines using reducing agents such as sodium borohydride (NaBH4).
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include other hydrazone derivatives and sulfonamide-containing molecules. These compounds share similar structural features but differ in their specific substituents and overall reactivity. For example:
Hydrazone derivatives: Compounds like N-({N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide exhibit similar hydrazone linkages but differ in their aromatic ring structures.
Sulfonamide-containing molecules: Compounds such as sulfanilamide have similar sulfonamide groups but lack the complex aromatic and hydrazone structures present in the target compound.
Eigenschaften
Molekularformel |
C17H17N3O6S |
---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O6S/c21-14-4-2-1-3-12(14)10-18-20-17(22)11-19-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9-10,19,21H,7-8,11H2,(H,20,22)/b18-10+ |
InChI-Schlüssel |
DLOPNEDHLAUMLN-VCHYOVAHSA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)N/N=C/C3=CC=CC=C3O |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)NN=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.